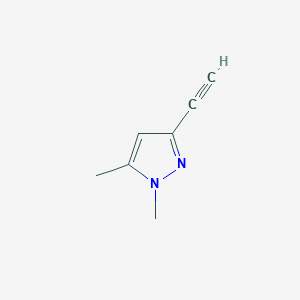

3-ethynyl-1,5-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2 |

|---|---|

Molecular Weight |

120.15 g/mol |

IUPAC Name |

3-ethynyl-1,5-dimethylpyrazole |

InChI |

InChI=1S/C7H8N2/c1-4-7-5-6(2)9(3)8-7/h1,5H,2-3H3 |

InChI Key |

MYFMCLJOACHARE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethynyl 1,5 Dimethyl 1h Pyrazole

Strategies for Direct Ethynylation of Pyrazole (B372694) Cores

The direct introduction of an ethynyl (B1212043) group onto a pre-formed 1,5-dimethyl-1H-pyrazole scaffold is a prominent synthetic approach. This is typically achieved through cross-coupling reactions, where a halogenated pyrazole is coupled with a suitable acetylene (B1199291) source.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira Reaction)

The Sonogashira reaction stands as a cornerstone of C(sp²)-C(sp) bond formation and is a highly effective method for the synthesis of 3-ethynyl-1,5-dimethyl-1H-pyrazole. nih.govnih.govnih.govscielo.org.mx This reaction typically involves the palladium-catalyzed coupling of a 3-halo-1,5-dimethyl-1H-pyrazole (most commonly iodo or bromo) with a terminal alkyne. A copper(I) co-catalyst is often employed to facilitate the reaction. nih.govscielo.org.mx

The synthesis would commence with the preparation of 3-iodo-1,5-dimethyl-1H-pyrazole. This precursor can be synthesized from 1,5-dimethyl-1H-pyrazole through direct iodination. The subsequent Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection, would yield the desired product. The use of a silyl (B83357) protecting group is advantageous as it prevents the self-coupling of the terminal alkyne and can be readily removed under mild basic or fluoride-mediated conditions.

A study on the Sonogashira cross-coupling of substituted 3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) provides valuable insights into the reaction conditions. nih.govrsc.orgarkat-usa.org Although the specific substrate is different, the general parameters can be adapted for the synthesis of this compound. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or diisopropylamine (B44863) in a suitable solvent like THF or DMF. nih.govrsc.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄, CuI | - | Et₃N | THF | Room Temp. | High | nih.govrsc.org |

| Pd(OAc)₂, CuI | XPhos | K₂CO₃ | DMF | 100 | High | rsc.org |

| Pd(PPh₃)₂Cl₂, CuI | PPh₃ | Et₃N | DMF | 80 | Good | arkat-usa.org |

| Table 1: Representative Conditions for Sonogashira Coupling of Iodopyrazoles. |

Copper-Mediated Alkyne Coupling Methodologies

Copper-mediated couplings offer an alternative to palladium-catalyzed reactions for the synthesis of alkynyl-substituted heterocycles. These methods can proceed through various mechanisms, including copper-catalyzed C-H activation or coupling of a pyrazole organometallic species with an ethynylating reagent.

While direct copper-catalyzed C-H ethynylation of a 1,5-dimethyl-1H-pyrazole at the 3-position is a challenging transformation due to the need for specific directing groups, a more plausible approach involves the generation of a 1,5-dimethyl-1H-pyrazol-3-yl copper reagent. This could be formed from the corresponding 3-halopyrazole and a copper source, which then reacts with an electrophilic acetylene equivalent.

More commonly, copper is used as a co-catalyst in palladium-catalyzed reactions as mentioned in the Sonogashira reaction. scielo.org.mx However, there are reports of copper-catalyzed syntheses of pyrazole derivatives. For instance, an efficient method for the synthesis of pyrazoles through a copper-catalyzed condensation reaction has been developed, highlighting the utility of copper in pyrazole chemistry. arkat-usa.org A copper-catalyzed enantioselective alkynylation of pyrazole-4,5-diones with terminal alkynes has also been reported, demonstrating copper's ability to facilitate C-C bond formation involving alkynes on a pyrazole ring system. nih.gov

Multicomponent Reaction Sequences Leading to this compound

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules in a single synthetic operation. nih.govnih.govresearchgate.net For the synthesis of this compound, MCRs would involve the assembly of the pyrazole ring from precursors that already contain the necessary carbon framework and functional groups.

Cyclocondensation Routes Incorporating Ethynyl Precursors

The most classical and versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netrsc.orgmdpi.com To synthesize this compound via this route, one would require an ethynyl-substituted 1,3-dicarbonyl compound.

A plausible precursor would be 1-ethynyl-1,3-butanedione. The reaction of this ethynyl-β-diketone with methylhydrazine would lead to the formation of the pyrazole ring. The regioselectivity of the condensation is a critical factor. The reaction of an unsymmetrical β-diketone with a substituted hydrazine can lead to two isomeric pyrazoles. In this case, the desired 1,5-dimethyl-3-ethynyl-1H-pyrazole would be one of the potential products, alongside 1,3-dimethyl-5-ethynyl-1H-pyrazole. The reaction conditions, including the solvent and the presence of an acid or base catalyst, can influence the regiochemical outcome.

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product(s) | Reference |

| 1-Ethynyl-1,3-butanedione | Methylhydrazine | This compound and 5-ethynyl-1,3-dimethyl-1H-pyrazole | researchgate.netrsc.org |

| Table 2: Hypothetical Cyclocondensation for this compound. |

Tandem Reactions for Pyrazole Ring Formation and Ethynyl Installation

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a powerful strategy for the efficient synthesis of complex molecules. nih.govresearchgate.netresearchgate.net A potential tandem approach to this compound could involve a sequence of reactions that first construct the pyrazole ring and then introduce the ethynyl group.

For example, a one-pot synthesis could be envisioned starting from a simpler 1,3-dicarbonyl compound and methylhydrazine to form a 3-methyl-1,5-dimethyl-1H-pyrazole intermediate in situ. This could then be followed by a halogenation step and a subsequent Sonogashira coupling, all within the same reaction vessel. However, the compatibility of the reagents and conditions for each step would need to be carefully optimized.

A more direct tandem approach could involve the 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an appropriately substituted alkyne. This method allows for the direct construction of the pyrazole ring with the desired substituents.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Stereoselectivity

The optimization of reaction conditions is crucial for maximizing the chemical yield and, where applicable, the stereoselectivity of a reaction. For the synthesis of this compound, several parameters can be fine-tuned for both the cross-coupling and cyclocondensation routes.

In the context of the Sonogashira coupling, the choice of palladium catalyst, ligand, copper source, base, and solvent can significantly impact the reaction's efficiency. rsc.org For instance, the use of bulky electron-rich phosphine ligands can improve the catalytic activity of the palladium center. The base is critical not only for neutralizing the hydrogen halide byproduct but also for promoting the formation of the copper acetylide. Temperature is another key parameter, with milder conditions often being sufficient, which can help to minimize side reactions.

For cyclocondensation reactions, the key to high yield and regioselectivity lies in controlling the reaction pH and temperature. The use of a specific solvent can also influence the outcome. For instance, carrying out the reaction in an acidic or basic medium can favor the formation of one regioisomer over the other. The rate of addition of the reactants can also be a critical factor in controlling the reaction.

| Parameter | Sonogashira Coupling | Cyclocondensation |

| Catalyst/Reagent | Pd source, ligand, Cu(I) salt | Acid or base catalyst |

| Solvent | Aprotic polar (DMF, THF) | Protic or aprotic |

| Base | Amine bases (Et₃N, i-Pr₂NH) | Inorganic or organic bases |

| Temperature | Room temperature to elevated | Varies depending on reactants |

| Reactant Ratio | Optimized for cross-coupling | Can influence regioselectivity |

| Table 3: Key Parameters for Optimization. |

Ligand Design and Catalyst Screening for Pyrazole Ethynylation

The ethynylation of a pyrazole core, typically at the 3-position, is commonly achieved through a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The choice of ligand for the palladium catalyst is critical for the reaction's efficiency.

Ligand Design:

Phosphine Ligands: Traditional Sonogashira reactions often employ phosphine ligands like triphenylphosphine (B44618) (PPh₃). libretexts.org However, to enhance catalytic activity, especially with less reactive aryl halides, more sophisticated ligands are designed. Bulky and electron-rich phosphine ligands can increase the rate of the oxidative addition step, a key part of the catalytic cycle. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as effective alternatives to phosphine ligands. libretexts.org Their strong σ-donating properties stabilize the palladium center, leading to more robust and efficient catalysts. libretexts.org

Tridentate Ligands: Novel tridentate imine-based ligands have been developed for palladium catalysts, showing excellent activity in C-C cross-coupling reactions like the Sonogashira coupling under mild conditions. iau.ir

Catalyst Screening: The screening of various palladium catalysts is crucial to identify the most effective one for the synthesis of this compound. This involves evaluating different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) in combination with a range of ligands and a copper(I) salt (e.g., CuI). wikipedia.orglibretexts.org The goal is to achieve high yields of the desired product while minimizing side reactions, such as the undesired Glaser-type homocoupling of the alkyne. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent this issue. wikipedia.orgorganic-chemistry.org

A study on the Sonogashira coupling of various aryl halides demonstrated the effectiveness of a palladium complex with a tetradentate Schiff base ligand in isopropanol (B130326) at room temperature under copper-free conditions. rsc.org This highlights the importance of catalyst and ligand selection in optimizing the reaction.

| Catalyst System | Ligand Type | Key Advantages | Relevant Findings |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Monodentate Phosphine | Commercially available and widely used. libretexts.org | Standard catalyst for Sonogashira reactions, but can require higher loadings. libretexts.org |

| PdCl₂(PPh₃)₂ / CuI | Monodentate Phosphine | More stable and soluble than Pd(PPh₃)₄. libretexts.org | Effective, but may still lead to homocoupling side products. wikipedia.org |

| Pd-NHC Complexes | N-Heterocyclic Carbene | High stability and catalytic activity, can be used in copper-free systems. libretexts.org | Efficient for coupling aryl bromides. libretexts.org |

| Pd-Tridentate Ligand Complexes | Imine-based Tridentate | High efficiency at low catalyst loadings under mild conditions. iau.ir | Demonstrated high yields in Suzuki, Heck, and Sonogashira couplings. iau.ir |

Solvent System Selection and Reaction Medium Effects

The choice of solvent can significantly influence the outcome of the Sonogashira coupling reaction by affecting reaction rates, yields, and selectivity. lucp.net The solvent's polarity, coordinating ability, and capacity to dissolve reactants and catalysts are all important factors. lucp.net

Amine Solvents: Often, an amine such as diethylamine (B46881) or triethylamine is used as both the base and the solvent. wikipedia.org This is convenient as the base is required to neutralize the hydrogen halide byproduct. wikipedia.org

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can be effective. lucp.net However, in some cases, highly coordinating solvents like DMF can slow down the reaction by displacing ligands from the palladium complex. lucp.net

Non-polar Solvents: Toluene is another solvent that has been used, sometimes leading to better yields compared to polar aprotic solvents. lucp.net

Alcoholic Solvents: Isopropanol has been shown to be an excellent solvent for room temperature Sonogashira reactions under copper-free conditions. rsc.org

Aqueous Media: The development of reactions in water is a key goal of green chemistry. nih.gov Sonogashira couplings have been successfully performed in aqueous media, often with the help of surfactants. wikipedia.orgorganic-chemistry.org

A systematic screening of solvents with varying polarities is often necessary to identify the optimal reaction medium for the synthesis of this compound. lucp.net

| Solvent | Type | Effect on Sonogashira Coupling |

|---|---|---|

| Triethylamine/Diethylamine | Amine/Base | Acts as both solvent and base, facilitating the reaction. wikipedia.org |

| Toluene | Non-polar | Can lead to higher yields compared to polar solvents in certain cases. lucp.net |

| DMF/DMSO | Polar Aprotic | Can enhance regioselectivity but may also slow down the reaction. lucp.net |

| Isopropanol | Polar Protic | Shown to be effective for room temperature, copper-free reactions. rsc.org |

| Water | Aqueous | Environmentally friendly, often requires surfactants for solubility. wikipedia.orgorganic-chemistry.org |

Temperature, Pressure, and Time Control for Reaction Efficiency

Optimizing reaction parameters such as temperature, pressure, and time is crucial for maximizing the efficiency of the synthesis of this compound.

Temperature: Sonogashira reactions can often be carried out at room temperature, which is advantageous for energy conservation and for substrates that may be sensitive to heat. wikipedia.org However, for less reactive starting materials, such as aryl bromides or chlorides, heating may be necessary to achieve a reasonable reaction rate. nih.gov

Pressure: For reactions involving gaseous reagents like propyne, controlling the pressure is important. organic-chemistry.org Most Sonogashira couplings are performed at atmospheric pressure.

Time: Reaction times can vary from a few hours to over a day, depending on the reactivity of the substrates and the efficiency of the catalyst system. rsc.orgnih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and to avoid the formation of byproducts from prolonged reaction times.

Microwave irradiation has emerged as a technique to significantly reduce reaction times in the synthesis of pyrazole derivatives. rsc.org For instance, a reaction that took 1.4 hours with conventional heating at 80°C was completed in just 25 minutes under microwave irradiation, with an improved yield. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing interest, aiming to develop more environmentally benign and sustainable processes. nih.govresearchgate.netbenthamdirect.com

Atom-Economy and Reaction Design

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. researchgate.netmdpi.com The synthesis of the pyrazole ring itself can often be achieved through MCRs.

Catalytic Reactions: The use of catalysts, such as in the Sonogashira coupling, is inherently atom-economical as the catalyst is used in small amounts and is regenerated during the reaction cycle.

Reaction Type: Addition reactions, like the cycloaddition reactions sometimes used to form the pyrazole ring, are more atom-economical than substitution or elimination reactions which generate stoichiometric byproducts.

Designing a synthetic route for this compound that utilizes MCRs and catalytic steps is a primary goal for improving its atom economy.

Biocatalytic and Chemoenzymatic Approaches to Pyrazole Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical methods. Enzymes operate under mild conditions (temperature, pH) and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste.

While specific biocatalytic methods for the synthesis of this compound are not widely reported, the synthesis of related pyrazole derivatives has been achieved using biocatalysts. For example, lipases have been used to facilitate the four-component condensation reaction to form pyranopyrazole derivatives with remarkable yields at 30°C. rsc.org The biocatalyst in this case was also reusable for up to three cycles. rsc.org The development of enzymes for C-C bond formation could potentially be applied to the ethynylation step in the future.

Solvent-Free and Aqueous Medium Methodologies

Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry.

Solvent-Free Reactions: Performing reactions without a solvent, often by grinding the solid reactants together (mechanochemistry) or by heating a neat mixture of reactants, can significantly reduce waste. researchgate.netias.ac.inrsc.org Solvent-free syntheses of pyrazole derivatives have been reported with high efficiency. ias.ac.inresearchgate.net High-speed ball milling has also been utilized for solvent-free Sonogashira coupling reactions. rsc.org

Aqueous Medium: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net The synthesis of pyrazole derivatives in aqueous media has been successfully demonstrated, often facilitated by ultrasound irradiation or the use of phase-transfer catalysts. rsc.orgmdpi.comnih.gov For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved in water at 60°C with high yields using a recyclable magnetic nanocatalyst. rsc.org Sonogashira couplings have also been adapted to aqueous conditions. wikipedia.orgnih.gov

The development of solvent-free or aqueous synthetic routes for this compound would represent a significant advancement in the sustainable production of this compound.

Detailed Spectroscopic Characterization and Structural Elucidation of 3 Ethynyl 1,5 Dimethyl 1h Pyrazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Assignment

NMR spectroscopy stands as a paramount tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 3-ethynyl-1,5-dimethyl-1H-pyrazole is characterized by distinct signals corresponding to the different proton environments in the molecule. The methyl groups attached to the pyrazole (B372694) ring at positions 1 and 5 typically appear as sharp singlets in the upfield region of the spectrum. The proton on the pyrazole ring at position 4 would also present as a singlet. The acetylenic proton, being in an electron-rich pi system, would resonate at a characteristic chemical shift.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ (1) | 3.75 | 35.0 | s | - |

| C-CH₃ (5) | 2.30 | 12.0 | s | - |

| C4-H | 6.10 | 108.0 | s | - |

| C≡C-H | 3.10 | 80.0 (C≡CH) | s | - |

| C3 | - | 140.0 | - | - |

| C5 | - | 148.0 | - | - |

| C≡CH | - | 75.0 | - | - |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected for the compound.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would definitively link the proton signals of the methyl groups and the C4-H to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the N-CH₃ protons and the C5 and C4 carbons of the pyrazole ring. Similarly, the C-CH₃ protons would show correlations to C5 and C4. The acetylenic proton would show a key correlation to the C3 carbon, confirming the position of the ethynyl (B1212043) group.

Correlation Spectroscopy (COSY): While less informative for this particular molecule due to the lack of proton-proton coupling across the pyrazole ring, a COSY spectrum would confirm the absence of such couplings.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of atoms. For this compound, a NOESY experiment could show through-space interactions between the protons of the N-methyl group and the proton at C4, as well as between the C5-methyl protons and the C4 proton, further confirming the substitution pattern.

Advanced NMR Studies (e.g., Variable Temperature NMR, Solid-State NMR for Polymorphs)

While likely not essential for the primary structural elucidation of this relatively rigid molecule, advanced NMR techniques could provide further insights. Variable-temperature (VT) NMR could be employed to study any potential dynamic processes, although none are immediately obvious for this structure. Should different crystalline forms (polymorphs) of the compound exist, solid-state NMR would be a powerful tool to probe the structural differences in the solid phase.

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₈N₂), the calculated exact mass would be compared to the experimentally determined mass. A close match between these values (typically within a few parts per million) provides strong evidence for the proposed molecular formula.

Table 2: Exact Mass Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass (Hypothetical) |

| [M+H]⁺ | 121.0760 | 121.0762 |

| [M+Na]⁺ | 143.0579 | 143.0581 |

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that are well-suited for the analysis of small organic molecules like this compound.

ESI-MS: In ESI-MS, the analyte is ionized from a solution, typically leading to the formation of protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation and gain further structural information. A plausible fragmentation pathway might involve the loss of a methyl radical or acetonitrile (B52724) from the pyrazole ring.

APCI-MS: APCI is another soft ionization method that is often used for less polar compounds. Similar to ESI, it would be expected to produce a strong signal for the protonated molecule [M+H]⁺. The fragmentation patterns observed in APCI-MS/MS would be complementary to those from ESI-MS/MS and would aid in the comprehensive structural characterization.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In the case of this compound, MS/MS analysis would provide valuable insights into its molecular framework by identifying characteristic fragmentation pathways.

A plausible fragmentation pathway could involve the initial loss of a methyl radical (CH₃•) from the pyrazole ring, a common fragmentation for methylated heterocyclic compounds. Another likely fragmentation would be the cleavage of the bond between the pyrazole ring and the ethynyl group. The stability of the resulting fragments can provide information about the relative bond strengths within the molecule.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Significance |

| [M - CH₃]⁺ | Loss of a methyl radical | Confirms the presence of a methyl substituent. |

| [M - C₂H]⁺ | Loss of an ethynyl radical | Indicates the presence of the ethynyl group. |

| Pyrazole ring fragments | Various smaller ions | Provides information on the core pyrazole structure. |

Note: This table is predictive and based on general fragmentation patterns of similar compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and probing its conformational landscape. These techniques measure the vibrational frequencies of bonds, which are characteristic of specific functional groups and can be influenced by the molecule's local environment.

The vibrational spectrum of this compound is expected to be dominated by the characteristic vibrations of its constituent parts: the ethynyl group and the 1,5-dimethyl-pyrazole ring.

The ethynyl group (C≡CH) gives rise to two highly characteristic vibrational modes:

C≡C stretching vibration: This typically appears in the region of 2100-2140 cm⁻¹ in the Raman spectrum and is often weak in the IR spectrum.

≡C-H stretching vibration: This is a sharp band of moderate to strong intensity in the IR spectrum, usually found around 3300 cm⁻¹.

The 1,5-dimethyl-pyrazole ring has a more complex vibrational signature. Based on studies of similar pyrazole derivatives like 3,5-dimethylpyrazole, the following characteristic bands are expected nih.govresearchgate.net:

C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region.

Ring breathing modes , which involve the concerted expansion and contraction of the entire ring, are also characteristic and appear at lower frequencies.

C-H stretching and bending vibrations of the methyl groups are expected in their usual regions (around 2900-3000 cm⁻¹ for stretching and 1375-1450 cm⁻¹ for bending). derpharmachemica.com

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| ≡C-H Stretch | ~3300 | IR |

| C-H Stretch (Methyl) | 2900-3000 | IR, Raman |

| C≡C Stretch | 2100-2140 | Raman (strong), IR (weak) |

| C=N/C=C Ring Stretch | 1400-1600 | IR, Raman |

| C-H Bend (Methyl) | 1375-1450 | IR, Raman |

Note: This table is predictive and based on data from analogous compounds. nih.govresearchgate.net

In the solid state and in concentrated solutions, intermolecular interactions such as hydrogen bonding can significantly influence the vibrational spectra. While this compound does not have a traditional hydrogen bond donor like an N-H group, weak C-H···N or C-H···π hydrogen bonds can occur. mdpi.comnih.gov The terminal alkyne C-H group can also act as a weak hydrogen bond donor. These interactions would lead to shifts in the vibrational frequencies of the involved groups, typically a broadening and red-shifting (to lower frequency) of the stretching modes. For instance, the ≡C-H stretching frequency might shift to a lower wavenumber if it participates in hydrogen bonding.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would yield the exact coordinates of each atom in the molecule. From these coordinates, precise bond lengths and angles can be calculated. While specific crystallographic data for this compound is not available, data from similar substituted pyrazoles can provide expected values. researchgate.netresearchgate.net

For the pyrazole ring , the bond lengths would be expected to be intermediate between single and double bonds, indicative of its aromatic character. The bond angles within the five-membered ring would be close to the ideal 108° for a planar pentagon, with some distortion due to the different sizes of the carbon and nitrogen atoms and the presence of substituents. The ethynyl group is expected to be linear with a C≡C triple bond length of approximately 1.20 Å and a C-C single bond connecting it to the pyrazole ring of around 1.43 Å.

Table 3: Predicted Bond Geometries for this compound from X-ray Crystallography

| Parameter | Expected Value | Significance |

| Pyrazole Ring Bond Lengths | Intermediate between single and double bonds | Aromatic character of the ring |

| Pyrazole Ring Bond Angles | ~108° (with some distortion) | Geometry of the heterocyclic core |

| C≡C Bond Length | ~1.20 Å | Characteristic of a triple bond |

| C-C (ring-ethynyl) Bond Length | ~1.43 Å | Linkage between the two moieties |

Note: This table is predictive and based on data from analogous compounds. researchgate.netresearchgate.net

The analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This organization is governed by intermolecular forces. In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by van der Waals forces and potentially weaker C-H···N or C-H···π interactions. mdpi.comnih.gov The arrangement of molecules in the crystal can lead to the formation of specific supramolecular structures, such as chains or layers. rsc.orgrsc.org The study of these packing motifs is crucial for understanding the physical properties of the solid material. The planarity of the pyrazole ring and the linear nature of the ethynyl group will significantly influence the possible packing arrangements.

Co-crystallization Studies of this compound: A Review of Current Research

A thorough review of available scientific literature reveals a notable absence of specific research on the co-crystallization of this compound. While the broader field of crystal engineering and co-crystal formation of pyrazole derivatives is an active area of research, studies focusing solely on this particular compound and its interactions with complementary molecules are not present in the public domain.

The investigation into the supramolecular chemistry of pyrazole-containing compounds is driven by the desire to modulate their physicochemical properties, such as solubility, stability, and bioavailability, for applications in pharmaceuticals and materials science. This is often achieved through the formation of co-crystals, where a target molecule and a co-former are brought together in a specific stoichiometric ratio within a crystal lattice, held together by non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking.

For a comprehensive understanding of the co-crystallization potential of this compound, dedicated experimental studies would be required. Such research would involve screening a variety of complementary molecules (co-formers) that can form robust intermolecular interactions with the pyrazole ring, the ethynyl group, and the methyl substituents. Spectroscopic techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy would be essential for the structural elucidation and characterization of any resulting co-crystals.

These studies would provide valuable data on the intermolecular synthons, packing motifs, and thermodynamic stability of the co-crystals. The ethynyl group, with its ability to act as a hydrogen bond donor and participate in π-interactions, along with the nitrogen atoms of the pyrazole ring acting as hydrogen bond acceptors, would be key functional groups to consider in the rational design of co-crystals of this compound.

Until such specific research is conducted and published, a detailed discussion on the co-crystallization studies of this compound with complementary molecules, including data tables and detailed research findings, remains speculative. The scientific community awaits future investigations that may shed light on the crystal engineering landscape of this particular compound.

Reactivity and Chemical Transformations of the 3 Ethynyl 1,5 Dimethyl 1h Pyrazole Scaffold

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Applications

The terminal alkyne functionality of 3-ethynyl-1,5-dimethyl-1H-pyrazole makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacs.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Synthesis of 1,2,3-Triazole Functionalized Pyrazoles

The CuAAC reaction of this compound with various organic azides serves as a powerful tool for the synthesis of novel 1,2,3-triazole functionalized pyrazoles. This reaction typically proceeds under mild conditions, often at room temperature in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. rsc.org The result is the exclusive formation of the 1,4-disubstituted triazole isomer, a testament to the high regioselectivity of the CuAAC reaction. acs.org

The versatility of this method allows for the introduction of a wide range of substituents onto the triazole ring, depending on the nature of the starting azide (B81097). This has been demonstrated in the synthesis of various 1,2,3-triazole-appended bis-pyrazoles, showcasing the utility of this approach in generating molecular diversity. nih.gov

Table 1: Examples of CuAAC Reactions with Pyrazole (B372694) Scaffolds

| Pyrazole Alkyne | Azide | Catalyst System | Product | Ref |

| 3-ethynyl-1-methyl-1H-pyrazole | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole | rsc.org |

| Propargylated 1,5-benzodiazepine-2,4-dione | Ethyl azidoacetate | CuI | 3-((1-(ethoxycarbonylmethyl)-1H-1,2,3-triazol-4-yl)methyl)-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione | imist.ma |

Construction of Complex Multi-Scaffold Architectures

The "click chemistry" approach extends beyond simple functionalization to the construction of intricate multi-scaffold architectures. nih.gov By employing polyfunctional azides or alkynes, complex molecules containing multiple pyrazole and triazole rings can be assembled with high efficiency and control. This strategy is particularly valuable in drug discovery and materials science, where the precise spatial arrangement of different pharmacophores or functional units can lead to enhanced biological activity or novel material properties. The robust nature of the CuAAC reaction allows for its application in the later stages of a synthetic sequence, tolerating a wide variety of functional groups. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Beyond Ethynylation

The this compound scaffold is also a valuable participant in various palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of complex organic molecules. libretexts.orgyoutube.com

Sonogashira Coupling for Extended π-System Formation

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a key method for the formation of C(sp)-C(sp²) bonds. wikipedia.org In the context of this compound, this reaction allows for the extension of the π-system by coupling the ethynyl (B1212043) group with various aromatic or heteroaromatic halides. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org The resulting conjugated systems are of significant interest in the development of organic electronic materials and fluorescent probes. While copper co-catalysts are common, copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 2: Representative Sonogashira Coupling Reactions of Ethynyl Pyrazoles

| Ethynyl Pyrazole | Aryl Halide | Catalyst System | Product | Ref |

| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Chloro-1,3-dimethyl-4-(phenylethynyl)-1H-pyrazole | researchgate.net |

| o-Ethynylanilines | Aryl iodides | Pd catalyst | 2,3-Diarylindoles | rsc.org |

Heck and Suzuki Couplings on Derivatized Pyrazole Systems

While the ethynyl group itself is not directly involved in Heck and Suzuki couplings, derivatization of the pyrazole ring can introduce functionalities amenable to these powerful cross-coupling reactions. For instance, halogenation of the pyrazole ring at the C4 position can furnish a substrate for subsequent Heck or Suzuki reactions.

The Heck reaction allows for the coupling of an aryl or vinyl halide with an alkene, providing a route to substituted alkenes. clockss.org The Suzuki coupling, on the other hand, involves the reaction of an organoboron compound with an aryl or vinyl halide, and is a widely used method for the formation of biaryl structures. nih.govrsc.org These reactions significantly expand the chemical space accessible from the this compound scaffold, allowing for the introduction of a wide variety of substituents and the construction of complex molecular frameworks.

Functionalization of the Ethynyl Moiety through Hydration, Hydroamination, and Cycloaddition Reactions

Beyond click chemistry and cross-coupling reactions, the ethynyl group of this compound can undergo a variety of other transformations, further highlighting its synthetic utility.

Hydration of the alkyne, typically catalyzed by mercury or gold salts, would lead to the corresponding methyl ketone, a valuable intermediate for further functionalization. Hydroamination, the addition of an N-H bond across the alkyne, can provide access to enamines or imines, which are versatile synthetic intermediates.

Furthermore, the ethynyl group can participate in various cycloaddition reactions other than the CuAAC. For example, [3+2] cycloadditions with other dipoles can lead to the formation of different five-membered heterocyclic rings. A copper-catalyzed [3+3] cycloaddition reaction of ethynyl methylene (B1212753) cyclic carbamates with azomethine imines has been reported to yield 1,2,4-triazinane (B1258816) derivatives, showcasing the potential for diverse cycloaddition pathways. chemrxiv.org These reactions open up avenues for the synthesis of a wide range of novel heterocyclic systems built upon the this compound scaffold.

Regioselective Addition Reactions Across the Alkyne Triple Bond

The carbon-carbon triple bond in this compound is a key site for regioselective addition reactions. These reactions allow for the introduction of various functional groups at specific positions on the ethynyl moiety, leading to a wide array of substituted pyrazole derivatives. The regioselectivity of these additions is often influenced by the electronic nature of the reactants and the reaction conditions.

One of the most common transformations is the 1,3-dipolar cycloaddition. For instance, the reaction of alkynes with diazo compounds is a well-established method for pyrazole synthesis, often proceeding with high regioselectivity. thieme.deresearchgate.netnih.gov Similarly, nitrile imines, generated in situ from hydrazonoyl halides, undergo 1,3-dipolar cycloaddition with enamines to produce pyrazoles. znaturforsch.com The regiochemistry of these cycloadditions is a critical aspect, with studies indicating that a stepwise mechanism involving nucleophilic attack followed by cyclization often dictates the final arrangement of substituents. organic-chemistry.org

Formation of Pyrazole-Containing Ketones, Enamines, and Heterocycles

The functionalization of the ethynyl group can lead to the formation of various pyrazole-containing compounds, including ketones, enamines, and more complex heterocyclic systems.

Pyrazole-Containing Ketones: The reaction of acetylenic ketones with substituted hydrazines is a highly regioselective method for synthesizing 1,3,5-substituted pyrazoles. researchgate.net This approach offers excellent yields and is tolerant of a variety of substituents on both the ketone and hydrazine (B178648) starting materials. researchgate.net Additionally, the reaction of 1,3-dicarbonyl compounds with hydrazines is a fundamental and widely used method for constructing the pyrazole ring, leading to products like 3,5-dimethyl-1-phenyl-1H-pyrazole. rsc.orgchemicalbook.com

Pyrazole-Containing Enamines: Enamines are valuable intermediates in heterocyclic synthesis. researchgate.net They can be reacted with hydrazonoyl halides to afford 3,4-disubstituted pyrazoles. znaturforsch.comresearchgate.net The reaction of enaminones with hydrazines provides a route to various substituted pyrazoles, including biologically relevant molecules like celecoxib. nih.gov The reactivity of enamines in these cycloaddition reactions allows for the construction of complex pyrazole derivatives. znaturforsch.com

Pyrazole-Containing Heterocycles: The this compound scaffold serves as a precursor for the synthesis of more complex fused heterocyclic systems. For example, derivatives of 3(5)-aminopyrazoles are key starting materials for pyrazolo[1,5-a]pyrimidines. mdpi.com The reaction of pyrazole derivatives with various reagents can lead to the formation of other heterocyclic rings fused to the pyrazole core. For instance, the reaction of 1-cyanoacetyl-3,5-dimethylpyrazole with different reagents can yield thiazole (B1198619) or pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net

Derivatization at the Pyrazole Nitrogen Atoms (N1- and N2-Substitution)

The pyrazole ring contains two nitrogen atoms, both of which can potentially be functionalized. The position of substitution is influenced by the nature of the substituent already present on the ring and the reaction conditions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The alkylation of pyrazoles can lead to a mixture of N1 and N2 substituted products, depending on the reaction conditions and the substituents on the pyrazole ring. For example, the ethylation of 3-methylpyrazole-5-carboxylic acid ethyl ester yields a mixture of the 1-ethyl-3-methyl and 1-ethyl-5-methyl isomers. google.com The synthesis of 1,3-dimethyl-1H-pyrazole-5-ethyl formate (B1220265) involves the reaction of an intermediate with methylhydrazine. google.com

N-Acylation: Acylation of pyrazoles typically occurs at the N1 position. For instance, the reaction of 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole with acetyl chloride results in the formation of the corresponding 1-acetyl derivative. jocpr.com

Preparation of Pyrazole Salts and Zwitterionic Derivatives

The basic nature of the pyridine-like nitrogen atom in the pyrazole ring allows for the formation of pyrazolium (B1228807) salts upon reaction with acids. These salts can be important intermediates in further synthetic transformations. While the provided search results focus more on the synthesis of neutral pyrazole derivatives, the formation of pyrazole salts is a fundamental aspect of their chemistry. mdpi.com Zwitterionic pyrazole derivatives, such as those formed from the reaction of 1-benzylidene-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ides with alkynes, are also known. nih.gov

Lithiation and Metalation Strategies for Enhanced Reactivity

While direct lithiation or metalation of this compound is not explicitly detailed in the provided search results, these are common strategies to enhance the nucleophilicity of heterocyclic compounds and their substituents. The use of organometallic reagents is prevalent in pyrazole chemistry. For instance, palladium-catalyzed coupling reactions are used for the synthesis of pyrazole derivatives. organic-chemistry.org Copper-catalyzed reactions are also employed, for example, in the synthesis of 1,3-substituted pyrazoles from enaminones and hydrazines. nih.gov The formation of metal complexes with pyrazole-based ligands is another area of interest, where the pyrazole nitrogen atoms coordinate to a metal center. researchgate.net These metalated species can then exhibit unique catalytic activities. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Ethynyl 1,5 Dimethyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental characteristics of a molecule. DFT has become a popular approach due to its balance of computational cost and accuracy in predicting molecular properties. aip.org These methods allow for the detailed examination of the electronic and structural properties of 3-ethynyl-1,5-dimethyl-1H-pyrazole.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. doi.org

For pyrazole (B372694) derivatives, the HOMO and LUMO are typically distributed across the pyrazole ring and its substituents. nih.gov In the case of this compound, the π-system of the pyrazole ring and the ethynyl (B1212043) group would be expected to contribute significantly to the frontier orbitals. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide precise energy values for these orbitals. derpharmachemica.com

Illustrative Data: Calculated Electronic Properties of this compound *

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and based on typical values for similar pyrazole derivatives. Specific experimental or computational studies on this compound are not available in the cited sources.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. aip.orgderpharmachemica.com The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atoms of the methyl groups and the ethynyl group would likely exhibit a positive potential. Such maps are crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Theoretical vibrational analysis is a powerful method for interpreting and predicting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, one can assign the vibrational modes of the molecule to the experimentally observed spectral bands. derpharmachemica.comtandfonline.com These calculations can confirm the molecular structure and provide a deeper understanding of the bonding within the molecule.

For this compound, characteristic vibrational modes would include the C≡C stretching of the ethynyl group, C-H stretching of the methyl and ethynyl groups, and various stretching and bending modes of the pyrazole ring. Comparing the calculated frequencies with experimental data can validate the computational model and the optimized geometry of the molecule.

Illustrative Data: Predicted Vibrational Frequencies for this compound *

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡C Stretch (Ethynyl) | ~2100 |

| C-H Stretch (Ethynyl) | ~3300 |

| C-H Stretch (Methyl, asymmetric) | ~2980 |

| C-H Stretch (Methyl, symmetric) | ~2900 |

| Pyrazole Ring Stretch | ~1500-1600 |

Note: The data in this table is illustrative and based on characteristic vibrational frequencies for the functional groups mentioned. Specific experimental or computational studies on this compound are not available in the cited sources.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers for interconversion between them.

For a molecule like this compound, conformational flexibility is primarily associated with the rotation of the methyl groups. While the pyrazole ring is largely planar, the orientation of the hydrogen atoms of the methyl groups can vary. By systematically rotating these groups and calculating the energy at each step, a potential energy surface can be mapped. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the torsional barriers to rotation. While these barriers are generally low for methyl groups, their analysis provides a complete picture of the molecule's dynamics.

The conformation of a molecule can be influenced by its environment, particularly the solvent. Computational models can account for solvation effects, either through explicit methods (including individual solvent molecules) or implicit methods (representing the solvent as a continuous medium). These calculations can reveal how the polarity of the solvent might stabilize or destabilize certain conformers, potentially altering the conformational equilibrium compared to the gas phase. For instance, a polar solvent might favor a conformer with a larger dipole moment. Studies on similar pyrazole derivatives have shown that the inclusion of a solvent in calculations can lead to a slight increase in the HOMO-LUMO energy gap, suggesting a decrease in reactivity in the aqueous phase. nih.gov

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to unravel the intricate details of chemical reactions at the molecular level. For a molecule like this compound, understanding the mechanisms of its formation and subsequent transformations is crucial for optimizing synthetic routes and predicting its reactivity.

Theoretical Study of Ethynyl Functionalization Pathways

The introduction of the ethynyl group onto the pyrazole core is a key synthetic step. Theoretical studies on analogous systems, such as the Sonogashira coupling of halopyrazoles with terminal alkynes, provide significant insights. nih.govnih.govacs.orgorganic-chemistry.org DFT calculations can map out the potential energy surface of the reaction, identifying the most energetically favorable pathway.

These studies typically investigate the elemental steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com For instance, the oxidative addition of a palladium(0) catalyst to a halogenated pyrazole precursor is often the rate-determining step. nih.gov Computational models can predict the activation energies for these steps, offering a quantitative measure of the reaction's feasibility under different conditions.

Furthermore, theoretical calculations can elucidate the regioselectivity of functionalization on the pyrazole ring. The electronic properties of the pyrazole nucleus, influenced by the methyl substituents, dictate the most probable sites for electrophilic or nucleophilic attack. While experimental data for this compound is scarce, theoretical models of similar dimethyl-pyrazoles can predict the electron density at each position of the ring, thereby guiding synthetic strategies for ethynyl functionalization.

Catalytic Cycle Simulations for Metal-Mediated Transformations

The Sonogashira cross-coupling reaction, a palladium-catalyzed process, is a common method for installing ethynyl groups. nih.govacs.orgorganic-chemistry.org Computational simulations of this catalytic cycle for pyrazole substrates offer a detailed view of the intermediates and transition states involved. nih.govnih.gov These simulations can model the coordination of the pyrazole and the alkyne to the palladium center, the crucial C-C bond formation step, and the regeneration of the active catalyst. youtube.com

A generalized catalytic cycle for a palladium-catalyzed Sonogashira coupling is depicted below:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of a halopyrazole.

Transmetalation: A copper(I) acetylide, formed from the terminal alkyne and a copper co-catalyst, transfers the ethynyl group to the palladium center.

Reductive Elimination: The desired ethynylated pyrazole is formed, and the Pd(0) catalyst is regenerated.

DFT calculations can provide the Gibbs free energy for each step, as illustrated in the hypothetical energy profile below for a model reaction.

| Reaction Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Pd(0) + Halopyrazole | 0.0 |

| 2 | Oxidative Addition TS | +18.5 |

| 3 | Oxidative Addition Product | -5.2 |

| 4 | Transmetalation TS | +12.3 |

| 5 | Transmetalation Product | -15.8 |

| 6 | Reductive Elimination TS | +8.7 |

| 7 | Products + Regenerated Pd(0) | -25.0 |

This is a hypothetical data table based on typical values found in computational studies of similar cross-coupling reactions.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a cinematic view of molecular motion, offering insights into the dynamic behavior of this compound and its interactions with its environment over time. eurasianjournals.comresearchgate.netnih.govuomustansiriyah.edu.iq These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent effects, and aggregation phenomena.

Solvent Interaction Studies and Aggregation Phenomena

The behavior of this compound in solution is critical for its application in various fields. MD simulations can model the interactions between the solute and solvent molecules, revealing details about the solvation shell and its structure. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the nitrogen atoms of the pyrazole ring. uomustansiriyah.edu.iq The ethynyl group, being relatively nonpolar, would likely have a different solvation structure.

MD simulations can also predict the propensity of molecules to aggregate in solution. By calculating the radial distribution function (RDF) between the centers of mass of the pyrazole molecules, it is possible to determine if there is a tendency for self-association. This is particularly relevant for understanding concentration-dependent properties and for the design of materials where molecular packing is important. Theoretical investigations on the intermolecular interactions of π-systems are valuable in understanding these phenomena. elsevierpure.com

Ligand-Receptor Docking and Binding Affinity Prediction (Computational Modeling Focus)

In the context of medicinal chemistry, pyrazole derivatives are often investigated as potential inhibitors of various protein targets. ijirss.comnih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govspringernature.comnih.gov For this compound, docking studies could be performed against a range of biological targets to identify potential binding interactions.

These simulations calculate a scoring function to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. The lower the binding energy, the more favorable the interaction. The interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and π-π stacking.

MD simulations can further refine the docked poses and provide a more accurate estimation of the binding free energy. nih.govnih.gov The stability of the ligand-receptor complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation.

Below is a hypothetical data table illustrating the results of a docking study of this compound against three different protein kinases, a common class of drug targets.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase A | 1XYZ | -7.8 | LEU83, GLU81, LYS20 |

| Kinase B | 2ABC | -6.5 | VAL35, PHE145, ASP144 |

| Kinase C | 3DEF | -8.2 | CYS532, HIS539, ILE463 |

This is a hypothetical data table based on typical values and interacting residues found in computational studies of small molecule kinase inhibitors.

Advanced Applications of 3 Ethynyl 1,5 Dimethyl 1h Pyrazole As a Molecular Building Block

Precursors for the Synthesis of Complex Natural Products and Analogues

The structural motif of a substituted pyrazole (B372694) is found in a number of biologically active natural products and their synthetic analogues. While direct applications of 3-ethynyl-1,5-dimethyl-1H-pyrazole in the total synthesis of complex natural products are not yet extensively documented in publicly available research, its potential as a precursor is significant. The ethynyl (B1212043) group serves as a reactive handle for a variety of coupling reactions, such as the Sonogashira, Heck, and Glaser couplings, allowing for the facile introduction of diverse molecular fragments. This versatility is crucial for the construction of the complex carbon skeletons often found in natural products.

Furthermore, the pyrazole core itself can be a key pharmacophore, contributing to the biological activity of the target molecule. The development of synthetic routes utilizing this compound could enable the efficient production of novel analogues of existing natural products, allowing for the exploration of structure-activity relationships and the optimization of therapeutic properties.

Ligands in Coordination Chemistry for Catalytic and Material Applications

The nitrogen atoms of the pyrazole ring in this compound make it an excellent ligand for a wide range of metal ions. The presence of the ethynyl group adds another layer of functionality, allowing for the formation of organometallic complexes with unique electronic and steric properties.

Design and Synthesis of Metal-Pyrazole-Ethynyl Complexes

The synthesis of metal complexes involving pyrazole-based ligands is a well-established field. nih.gov For this compound, coordination to a metal center can occur through one or both of the pyrazole nitrogen atoms, leading to the formation of mononuclear, binuclear, or polynuclear complexes. The ethynyl group can also participate in coordination, either directly to the metal center or through π-interactions, further influencing the geometry and electronic structure of the resulting complex.

The synthesis of these complexes typically involves the reaction of this compound with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, the nature of the metal ion, and the reaction conditions can be varied to control the final structure of the complex.

Table 1: Representative Examples of Metal Complexes with Pyrazole-Containing Ligands

| Ligand | Metal Ion | Resulting Complex Type | Potential Application |

| 3-Methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Mononuclear and 3D coordination polymer | Luminescence, Electrocatalysis rsc.org |

| Tris(3,5-dimethyl-1-pyrazolyl)methane (B1228933) | Mo(VI) | Mononuclear and Dinuclear | Olefin Epoxidation nih.gov |

| Pyrazole-based chelating agents | Co(II) | Mononuclear | Catechol Oxidation researchgate.net |

This table presents examples of related pyrazole-containing ligands to illustrate the types of complexes that could be formed with this compound.

Catalytic Performance of Developed Complexes in Organic Synthesis

Metal complexes bearing pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. These include oxidation reactions, C-C coupling reactions, and polymerization. nih.govresearchgate.netmdpi.com The catalytic performance of these complexes is often influenced by the electronic and steric properties of the pyrazole ligand.

While specific data on the catalytic performance of complexes derived from this compound is limited, the known catalytic activity of related pyrazole complexes suggests their potential utility. For instance, molybdenum(VI) complexes with tris(3,5-dimethyl-1-pyrazolyl)methane have been shown to be effective catalysts for the epoxidation of olefins. nih.gov Similarly, copper(II) complexes with pyrazole-based ligands can catalyze the oxidation of catechol. mdpi.com It is conceivable that metal complexes of this compound could exhibit interesting catalytic properties, potentially enhanced by the electronic influence of the ethynyl substituent.

Components in Advanced Functional Materials

The rigid structure and versatile reactivity of this compound make it an attractive building block for the construction of advanced functional materials with applications in optoelectronics, sensing, and gas storage.

Incorporation into Conjugated Polymers for Optoelectronic and Sensing Devices

The ethynyl group of this compound is an ideal functionality for the synthesis of conjugated polymers via polymerization reactions such as Glaser-Hay coupling or Sonogashira polycondensation. The incorporation of the pyrazole unit into the polymer backbone can significantly influence the material's electronic properties, such as its band gap and charge transport characteristics.

These pyrazole-containing conjugated polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The nitrogen atoms in the pyrazole ring can act as binding sites for analytes, leading to changes in the polymer's photophysical properties, which forms the basis for chemosensors.

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable pore sizes. The ditopic nature of this compound, with its coordinating pyrazole ring and reactive ethynyl group, makes it a suitable building block for the construction of these frameworks.

In MOFs, the pyrazole unit can coordinate to metal ions or clusters, while the ethynyl group can be used for post-synthetic modification or to link different framework components. The resulting MOFs could exhibit interesting properties for gas storage and separation, catalysis, and sensing.

In COFs, the ethynyl group can undergo reactions to form the covalent linkages that define the framework structure. For example, through alkyne trimerization reactions, porous and stable COFs can be constructed. The pyrazole units within the COF framework would line the pores, providing specific interaction sites for guest molecules.

Building Blocks for Supramolecular Assemblies and Self-Assembled Monolayers (SAMs)

The unique architecture of this compound, featuring a planar, aromatic pyrazole core and a reactive terminal alkyne, makes it a prime candidate for the construction of ordered supramolecular structures and self-assembled monolayers (SAMs). The pyrazole ring itself can participate in non-covalent interactions, such as π–π stacking, which is a driving force for the formation of organized molecular assemblies. For instance, studies on related pyrazole compounds, like 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, have demonstrated the formation of linear supramolecular chains through π–π interactions between the pyrazole and phenyl rings researchgate.net.

The ethynyl group on the this compound molecule provides a versatile handle for covalent attachment to surfaces or for polymerization to create extended networks. This is particularly relevant for the formation of SAMs on various substrates. SAMs are highly ordered molecular layers that form spontaneously on a surface and can dramatically alter the surface's properties youtube.comsigmaaldrich.com. While research on SAMs of this specific pyrazole is not extensively documented, the principle has been demonstrated with other pyrazole-containing molecules. For example, self-assembled monolayers of a bis(pyrazol-1-yl)pyridine-substituted thiol have been successfully formed on gold surfaces, showcasing the capability of pyrazole moieties to create highly structured layers nih.gov. The ethynyl group of this compound could similarly be exploited to form robust SAMs on silicon or metal surfaces, potentially through hydrosilylation or other surface-specific reactions, paving the way for applications in molecular electronics and sensor technology nih.govosti.gov.

Molecular Probes for Biochemical Research and Bioorthogonal Ligation

The development of molecular probes is crucial for understanding complex biological processes. The structure of this compound is well-suited for the creation of such probes, particularly for fluorescent labeling and bioorthogonal chemistry.

Development of Fluorescent and Spin-Labeled Pyrazole-Ethynyl Conjugates

Fluorescent probes are indispensable tools in bioimaging. The pyrazole scaffold can be incorporated into larger conjugated systems to create fluorescent molecules. While specific fluorescent conjugates of this compound are not widely reported, the synthesis of fluorescent pyrazole derivatives is a well-established field. For example, pyrazole-containing compounds have been functionalized with fluorophores like dansyl groups to create probes with specific emission wavelengths jocpr.com. The ethynyl group of this compound provides a straightforward point of attachment for a variety of fluorophores via Sonogashira coupling or other cross-coupling reactions. This would allow for the generation of a library of pyrazole-based probes with tunable photophysical properties.

Use in Click Chemistry-Based Labeling and Bioconjugation Strategies

The terminal alkyne of this compound makes it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of bioorthogonal chemistry due to its high efficiency, specificity, and biocompatibility. The ethynyl-functionalized pyrazole can be readily "clicked" onto azide-modified biomolecules, such as proteins, nucleic acids, or lipids, for a wide range of applications, including:

Labeling and Visualization: Attaching a fluorescent pyrazole derivative to a biomolecule of interest.

Drug Delivery: Conjugating a pyrazole-based therapeutic agent to a targeting moiety.

Activity-Based Protein Profiling: Designing probes that covalently link to the active site of specific enzymes.

The commercial availability of related compounds like 3-ethynyl-1-methyl-1H-pyrazole underscores the utility of ethynyl-pyrazoles as building blocks in synthetic and medicinal chemistry sigmaaldrich.com.

Scaffold Design for Molecular Recognition and Targeted Interactions (Conceptual/Structural Focus)

The rigid, planar structure of the pyrazole ring, combined with the specific substitution pattern of this compound, provides a robust scaffold for the design of molecules that can recognize and interact with specific biological targets.

Rational Design of Pyrazole-Based Scaffolds for Specific Binding Sites

The pyrazole nucleus is a common feature in many biologically active compounds and approved drugs mdpi.comnih.gov. It can act as a bioisostere for other aromatic rings and participate in hydrogen bonding and hydrophobic interactions within protein binding pockets. The substituents on the pyrazole ring play a critical role in defining the molecule's shape, polarity, and reactivity, thus influencing its binding affinity and selectivity.

In this compound, the 1,5-dimethyl substitution pattern fixes the tautomeric form of the pyrazole ring and provides specific steric and electronic features. The ethynyl group at the 3-position offers a vector for further functionalization, allowing for the exploration of chemical space around a target binding site. This rational, structure-based design approach can be used to develop potent and selective inhibitors for a variety of enzymes and receptors. For example, pyrazole derivatives have been successfully designed as inhibitors of protein kinases, which are important targets in cancer therapy.

Computational Screening and Library Design for Molecular Interaction Studies

Computational methods, such as molecular docking and virtual screening, are powerful tools for identifying and optimizing new drug candidates. The well-defined structure of this compound makes it an excellent candidate for in silico studies. A virtual library of derivatives can be generated by computationally modifying the ethynyl group with a wide range of chemical moieties.

These virtual libraries can then be screened against the three-dimensional structures of biological targets to predict binding affinities and identify promising lead compounds. This computational approach can significantly accelerate the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates. The structural information from related pyrazole compounds, such as 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, can provide valuable data for validating and refining these computational models nih.gov.

Future Research Directions and Emerging Opportunities for 3 Ethynyl 1,5 Dimethyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Methodologies

While traditional pyrazole (B372694) synthesis often involves harsh conditions, the development of novel, sustainable synthetic methodologies is a key area of future research. mdpi.com Greener approaches, such as multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of eco-friendly solvents like water, are being explored to improve efficiency and reduce environmental impact. mdpi.comnih.gov For instance, a one-pot synthesis of substituted pyrazoles has been reported using tandem reactions in water, demonstrating the potential for more sustainable processes. nih.gov Future work will likely focus on optimizing these methods for the specific synthesis of 3-ethynyl-1,5-dimethyl-1H-pyrazole, aiming for high yields and regioselectivity under mild conditions.

Exploration of Underexplored Reactivity and Transformative Pathways

The ethynyl (B1212043) group of this compound is a versatile functional handle for a variety of chemical transformations. Future research will delve into its underexplored reactivity, including cycloaddition reactions, cross-coupling reactions, and polymerization. The cyclo-condensation of enynones with hydrazines has already proven effective for producing pyrazole derivatives. mdpi.com Investigating the participation of the ethynyl group in beilstein-journals.orgnih.gov-dipolar cycloadditions, for example, could lead to the synthesis of novel fused heterocyclic systems with unique properties. nih.gov Furthermore, exploring its use in "click" chemistry reactions could provide efficient pathways to complex molecular architectures.

Integration into Flow Chemistry and Microreactor Systems for Scalable Production

For the industrial application of this compound and its derivatives, scalable and safe production methods are essential. Flow chemistry and microreactor systems offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to perform reactions with highly unstable intermediates. beilstein-journals.orgnih.gov The synthesis of various pyrazole derivatives has been successfully demonstrated using flow chemistry, achieving high yields and shorter reaction times. nih.gov Future efforts will focus on adapting and optimizing these continuous-flow processes for the large-scale synthesis of this compound, ensuring consistent quality and high throughput.

Advanced High-Throughput Synthesis and Screening for Material Science Applications

The unique electronic and structural properties of pyrazole-containing compounds make them attractive candidates for applications in materials science. mdpi.com Advanced high-throughput synthesis and screening techniques can accelerate the discovery of new materials based on the this compound scaffold. chemspeed.com By rapidly creating libraries of derivatives through combinatorial synthesis, researchers can efficiently screen for desired properties such as fluorescence, conductivity, or nonlinear optical activity. nih.gov This approach, coupled with computational modeling, will enable the rational design of novel organic materials for applications in electronics, photonics, and sensor technology.

Synergistic Applications in Multi-disciplinary Fields (e.g., Chemobiosensors, Targeted Delivery Systems)

The versatile nature of the pyrazole ring, combined with the reactive ethynyl handle, makes this compound a promising building block for applications in multidisciplinary fields. In the area of chemosensors, the pyrazole moiety can act as a recognition element, while the ethynyl group can be used to anchor the molecule to a surface or to a signaling unit. The encapsulation of pyrazole derivatives in nanoparticles has been shown to improve their water solubility and biological activity, opening avenues for the development of targeted drug delivery systems. nih.gov Future research will likely explore the integration of this compound into such systems for applications in diagnostics, therapeutics, and bioimaging.

Advanced Machine Learning and AI-Driven Molecular Design Approaches

Conclusion

Summary of Key Methodological Advances and Synthetic Utility of 3-ethynyl-1,5-dimethyl-1H-pyrazole

The synthesis and utility of this compound are underpinned by robust and efficient chemical transformations. Methodological advances have primarily focused on transition-metal-catalyzed cross-coupling reactions, which allow for the direct and selective introduction of the ethynyl (B1212043) moiety onto the pyrazole (B372694) scaffold. The Sonogashira coupling, for instance, represents a cornerstone technique for its preparation from halogenated pyrazole precursors.

Once synthesized, the true synthetic power of this compound is unleashed through the reactivity of its terminal alkyne. mdpi.comnih.gov This functional group serves as a versatile anchor for a wide array of subsequent reactions. It is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," enabling the facile and covalent linkage of the pyrazole unit to other molecules to form complex scaffolds. nih.gov Furthermore, its participation in additional cross-coupling reactions, hydration to form ketones, and various addition reactions highlights its extensive utility. nih.govwikipedia.org

Table 1: Key Reactions Highlighting the Synthetic Versatility

| Reaction Type | Description | Significance |